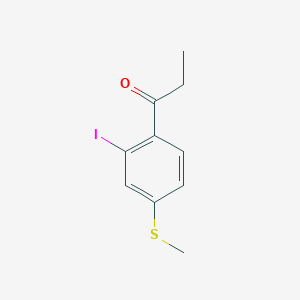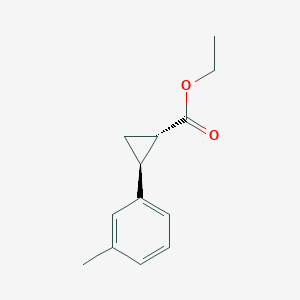
trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by a cyclopropane ring substituted with an ethyl ester group and a meta-tolyl group. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate olefin precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, open-chain structures
Substitution: Amides, thioesters
科学研究应用
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethyl (1R,2R)-2-(m-tolyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(p-tolyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-acetate
Uniqueness
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of the meta-tolyl group. This configuration can result in distinct chemical and biological properties compared to its isomers and analogs.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
ethyl (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |
InChI 键 |
UEFUJMMDLGDXLQ-NEPJUHHUSA-N |
手性 SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC(=C2)C |
规范 SMILES |
CCOC(=O)C1CC1C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


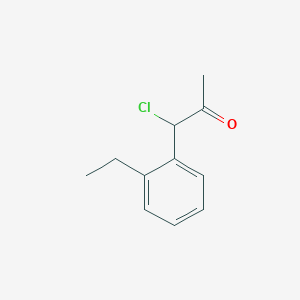
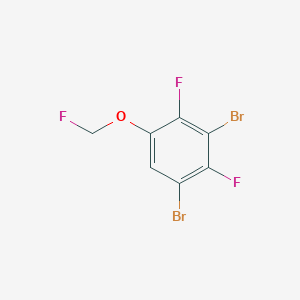
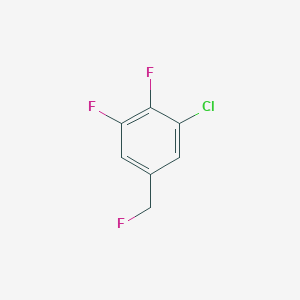
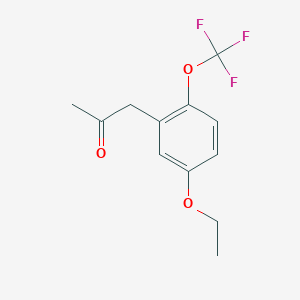
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)
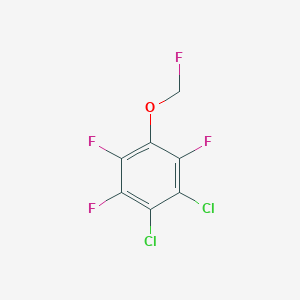
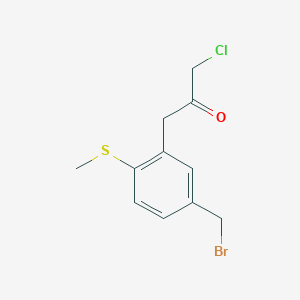

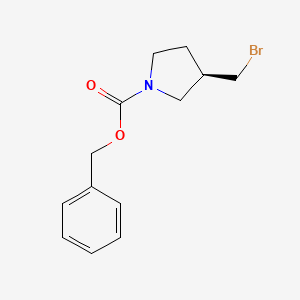
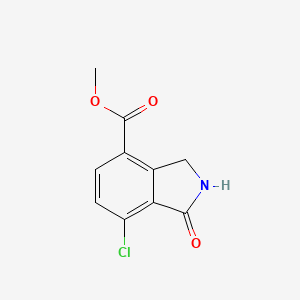
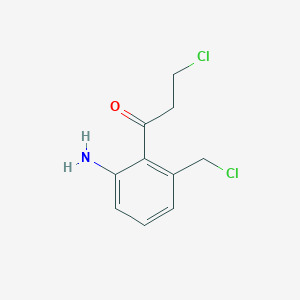
![5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B14047415.png)
